

# DNL343 in Combination with Other ALS Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNL343    |           |
| Cat. No.:            | B12390914 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The complex and multifactorial nature of ALS necessitates a multi-pronged therapeutic approach. **DNL343**, an investigational small molecule activator of the eukaryotic initiation factor 2B (eIF2B), has been developed to combat a key pathological hallmark of ALS: the integrated stress response (ISR). Overactivation of the ISR is implicated in the formation of TDP-43 aggregates, a pathological hallmark in the majority of ALS cases. While **DNL343** has been evaluated as a monotherapy, its potential in combination with other approved and investigational ALS therapies warrants a thorough examination.

This guide provides a comparative analysis of **DNL343** with other key ALS therapeutic agents, focusing on their distinct mechanisms of action and clinical trial data. In the absence of direct clinical data for combination therapies with **DNL343**, this document offers a mechanism-based rationale for potential synergistic or complementary effects.

# Mechanism of Action: DNL343 and Other ALS Therapeutics



**DNL343** offers a novel therapeutic strategy by targeting the ISR. In contrast, other approved ALS drugs modulate different pathological pathways, suggesting the potential for additive or synergistic effects in combination regimens.

- DNL343: An orally administered, brain-penetrant small molecule that activates eIF2B. By activating eIF2B, DNL343 aims to restore protein synthesis, dissolve stress granules containing TDP-43, and improve neuronal survival.[1]
- Riluzole (Rilutek®, Tiglutik®, Exservan™): Believed to modulate glutamate
  neurotransmission by inhibiting glutamate release and inactivating voltage-dependent
  sodium channels.[2][3] This action is thought to reduce the excitotoxicity that contributes to
  motor neuron death.
- Edaravone (Radicava®): A free radical scavenger that is thought to exert its therapeutic effect by reducing oxidative stress, another pathway implicated in the death of neurons in ALS.[4][5]
- AMX0035 (Relyvrio® voluntarily withdrawn from market): A combination of sodium phenylbutyrate and taurursodiol that was designed to reduce neuronal death by targeting mitochondrial and endoplasmic reticulum stress.[1][6]
- Tofersen (Qalsody®): An antisense oligonucleotide (ASO) specifically for patients with SOD1 mutations. It works by binding to the mRNA of the mutated SOD1 gene, leading to its degradation and thereby reducing the production of the toxic SOD1 protein.[7][8]

## **Comparative Efficacy and Safety of Monotherapies**

The following tables summarize the key quantitative data from the pivotal clinical trials of **DNL343** and other major ALS therapeutic agents. It is important to note that these trials were conducted in different patient populations and with varying designs, so direct cross-trial comparisons should be made with caution.

Table 1: Efficacy Data from Pivotal Clinical Trials



| Therapeutic Agent | Trial Name                                  | Primary Endpoint                                  | Key Efficacy<br>Results                                                                                                                                                                                                |
|-------------------|---------------------------------------------|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DNL343            | HEALEY ALS<br>Platform Trial<br>(Regimen G) | Change in ALSFRS-R<br>and survival at 24<br>weeks | Did not meet primary<br>endpoint. No<br>statistical difference in<br>key secondary<br>endpoints of muscle<br>strength and<br>respiratory function.[9]                                                                  |
| Riluzole          | Multiple Pivotal Trials                     | Survival                                          | Increased median survival by approximately 2-3 months.[11][12][13]                                                                                                                                                     |
| Edaravone         | MCI186-19                                   | Change in ALSFRS-R<br>score over 24 weeks         | Showed a 33% slowing in the decline of physical function as measured by the ALSFRS-R compared to placebo (difference of 2.49 points).[2][8] [14]                                                                       |
| AMX0035           | CENTAUR                                     | Change in ALSFRS-R<br>score over 24 weeks         | Demonstrated a statistically significant slowing of disease progression on the ALSFRS-R.[15][16] [17] In a survival analysis, a 44% lower risk of death was observed in the group originally randomized to AMX0035.[1] |
| Tofersen          | VALOR                                       | Change in ALSFRS-R score at 28 weeks (in          | Did not meet the primary endpoint, but                                                                                                                                                                                 |



SOD1-ALS patients) trends favored tofersen across multiple secondary and exploratory measures. Led to reductions in SOD1 protein and neurofilament light chain.[4]

Table 2: Safety and Tolerability Overview

| Therapeutic Agent | Common Adverse Events                                                                                                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DNL343            | Generally well-tolerated.[9][10]                                                                                                                           |
| Riluzole          | Nausea, asthenia, and elevated liver enzymes. [12]                                                                                                         |
| Edaravone         | Contusion, gait disturbance, and headache.                                                                                                                 |
| AMX0035           | Primarily gastrointestinal events (diarrhea, nausea, abdominal pain).[6]                                                                                   |
| Tofersen          | Procedural pain, headache, fall, back pain, and pain in extremity. Serious neurologic events including myelitis and aseptic meningitis have been reported. |

# Potential for Combination Therapy: A Mechanistic Perspective

Given the distinct mechanisms of action, combining **DNL343** with other ALS therapeutics could offer a multi-faceted approach to treatment. While clinical data is lacking, the following rationale supports the exploration of such combinations:

DNL343 + Riluzole: This combination would simultaneously address excitotoxicity (Riluzole)
 and the integrated stress response (DNL343). As these are two distinct pathways



contributing to motor neuron death, an additive or synergistic effect is plausible.

- DNL343 + Edaravone: Combining an ISR inhibitor with a potent antioxidant could provide broader neuroprotection by targeting both intracellular stress signaling and damage from reactive oxygen species.
- DNL343 + Tofersen (in SOD1-ALS): For patients with SOD1 mutations, combining a therapy
  that reduces the production of the toxic protein (Tofersen) with one that enhances the cellular
  machinery for handling stress (DNL343) could be particularly beneficial.

## **Experimental Protocols: Key Methodologies**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the pivotal trials of **DNL343** and comparator agents.

## **DNL343: HEALEY ALS Platform Trial (Regimen G)**

- Study Design: A multi-center, multi-regimen, randomized, double-blind, placebo-controlled Phase 2/3 trial.[18][19][20]
- Participants: Adults with sporadic or familial ALS. Participants were permitted to be on stable doses of approved ALS treatments.[19]
- Intervention: Participants were randomized in a 3:1 ratio to receive either DNL343 or a matching placebo.[18]
- Primary Outcome Measures: The primary endpoint was a joint assessment of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival at 24 weeks.
   [9]

### **Riluzole: Pivotal Trials**

- Study Design: Two prospective, randomized, double-blind, placebo-controlled trials.[11][21]
- Participants: Patients with probable or definite ALS.
- Intervention: Riluzole (typically 100 mg/day) or placebo.[11]



Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[21]

#### **Edaravone: MCI186-19 Trial**

- Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[2][8]
- Participants: A specific population of ALS patients with a shorter disease duration and better respiratory function.[22]
- Intervention: Intravenous edaravone (60 mg) or placebo, administered in cycles.[5]
- Primary Outcome Measures: The primary endpoint was the change in the ALSFRS-R score from baseline to week 24.[8]

#### **AMX0035: CENTAUR Trial**

- Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an open-label extension.[17][23][24]
- Participants: Adults with definite ALS and symptom onset within 18 months. Concurrent use
  of riluzole and/or edaravone was permitted.[1]
- Intervention: AMX0035 (a coformulation of sodium phenylbutyrate and taurursodiol) or placebo, administered orally.[23]
- Primary Outcome Measures: The primary endpoint was the rate of decline in the ALSFRS-R total score over 24 weeks.[15][23]

#### **Tofersen: VALOR Trial**

- Study Design: A 28-week, randomized, double-blind, placebo-controlled Phase 3 trial with an open-label extension.[4][25]
- Participants: Adults with ALS and a confirmed SOD1 mutation. [25]
- Intervention: Tofersen (100 mg) or placebo administered intrathecally.[4]
- Primary Outcome Measures: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score.



# Visualizing Pathways and Workflows Signaling Pathway of DNL343



Click to download full resolution via product page

Caption: DNL343 activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.

## Hypothetical Experimental Workflow for a Combination Trial





Click to download full resolution via product page

Caption: A potential workflow for a four-arm combination therapy clinical trial.



### Conclusion

**DNL343** represents a promising therapeutic approach for ALS by targeting the integrated stress response, a distinct pathway from those modulated by other approved therapies. While the monotherapy trial of **DNL343** did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated. The potential for **DNL343** in combination with other agents such as riluzole, edaravone, or Tofersen is a compelling area for future research. The distinct mechanisms of action suggest that combination therapies could offer a more comprehensive treatment strategy for the multifaceted pathology of ALS. Rigorously designed preclinical and clinical studies are essential to evaluate the safety and efficacy of such combination regimens and to determine their ultimate role in the management of ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. neurology.org [neurology.org]
- 2. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 6. Amylyx Pharmaceuticals Announces Publication of Survival Analysis Comparing CENTAUR to Historical Clinical Trial Control | Amylyx [amylyx.com]
- 7. targetals.org [targetals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 [massgeneral.org]



- 10. neurologylive.com [neurologylive.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Riluzole for Amyotrophic Lateral Sclerosis Treatment NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. als-mnd.org [als-mnd.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Trial: HEALEY ALS Platform Trial Regimen G DNL343 | ALS TDI [als.net]
- 20. HEALEY ALS Platform Trial | NEALS [neals.org]
- 21. ovid.com [ovid.com]
- 22. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 23. als.org [als.org]
- 24. neurologylive.com [neurologylive.com]
- 25. VALOR TRICALS [tricals.org]
- To cite this document: BenchChem. [DNL343 in Combination with Other ALS Therapeutic Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390914#dnl343-in-combination-with-other-als-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com